Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate
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Description
“Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known by the synonym "WX120060" .
Synthesis Analysis
The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system . The exact 3D structure may need to be determined through further experimental studies.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 157.17 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature and may need to be determined experimentally.Safety and Hazards
The safety and hazards associated with “Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate” are not explicitly mentioned in the available literature. It is always recommended to handle chemical compounds with appropriate safety measures, including wearing suitable protective clothing and avoiding contact with skin and eyes .
Properties
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-7(9)6-4-3-11-5(6)2-8-4/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZGADDDKZSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CNC1CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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